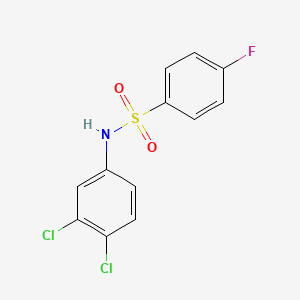

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEORURQKKGSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potent antiviral properties against various influenza viruses, including H1N1 and H5N1. Research demonstrated that the compound inhibits viral entry and replication in cell cultures, showcasing its potential as a therapeutic agent against influenza infections. The mechanism of action involves interference with viral protein synthesis and replication processes .

Anti-inflammatory Properties

N-(3,4-Dichlorophenyl)-4-fluorobenzenesulfonamide has been investigated for its anti-inflammatory effects. In vitro studies indicate that it can modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines positions it as a promising lead for developing new anti-inflammatory drugs .

Antimalarial Potential

The compound has also been evaluated for antimalarial activity against Plasmodium falciparum. In vitro assays showed significant inhibitory effects on the growth of malaria parasites, suggesting that modifications to its structure could enhance its efficacy as an antimalarial agent .

Cancer Research

This compound has been studied for its effects on cancer cell lines. Its ability to inhibit certain kinases involved in tumor growth presents opportunities for developing targeted cancer therapies. The compound's structure allows for further derivatization to enhance selectivity and reduce off-target effects .

Neuroprotective Effects

Research indicates that this sulfonamide may possess neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. By modulating amyloidogenesis and reducing neuroinflammation, it could potentially slow the progression of such diseases .

Polymer Chemistry

In material science, this compound is being explored as a building block for synthesizing advanced polymeric materials with specific thermal and mechanical properties. Its sulfonamide group can enhance the solubility and processability of polymers, making it suitable for applications in coatings and adhesives.

Drug Delivery Systems

The compound's unique chemical characteristics allow it to be incorporated into drug delivery systems, enhancing the bioavailability of poorly soluble drugs. Its ability to form stable complexes with various drug molecules is being investigated to improve therapeutic outcomes in clinical settings .

Data Summary Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antiviral Activity | Influenza virus inhibition | Potent antiviral activity demonstrated in vitro |

| Anti-inflammatory | Treatment of inflammatory diseases | Modulation of pro-inflammatory cytokines observed |

| Antimalarial Potential | Inhibition of Plasmodium falciparum growth | Significant inhibition noted in vitro |

| Cancer Research | Targeting kinase pathways | Inhibitory effects on cancer cell lines reported |

| Neuroprotective Effects | Alzheimer's disease models | Reduction in amyloidogenesis observed |

| Material Science | Polymer synthesis | Enhanced solubility and processability achieved |

Case Studies

Case Study 1: Antiviral Activity Assessment

A549 cells were treated with this compound before infection with influenza viruses. The study found a significant reduction in viral replication rates compared to untreated controls, indicating its potential as a therapeutic agent against viral infections.

Case Study 2: Anti-inflammatory Mechanism Investigation

In an experimental model of rheumatoid arthritis, the compound was administered to evaluate its effect on inflammatory markers. Results showed a marked decrease in TNF-alpha levels and other inflammatory cytokines, suggesting its utility in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | LogP |

|---|---|---|---|

| N-(3,4-Dichlorophenyl)-4-fluorobenzenesulfonamide | 350.2 | 158–160 | 3.1 |

| N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide | 346.2 | 145–147 | 3.4 |

| Propanil | 218.1 | 92–94 | 2.8 |

Spectroscopic Comparison

Crystallographic Insights

- The target compound’s crystal structure (if resolved) would likely show antiparallel alignment of the N–H bond and meta-chloro groups, as seen in N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide . Tools like ORTEP-3 and WinGX are critical for modeling such conformations .

Biological Activity

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic system. The presence of halogen substituents (chlorine and fluorine) enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit the activity of various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in its antimicrobial and anticancer properties.

- Antiviral Activity : Studies have shown that aryl sulfonamides can inhibit viral entry and replication. For instance, compounds similar to this compound demonstrated potent antiviral activity against influenza viruses by reducing viral mRNA levels in infected cells .

Antimicrobial Properties

Research indicates that this compound exhibits selective antibacterial activity. A study reported minimal inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis NRRL B-4378 | 1 |

| Staphylococcus epidermidis | 4 |

| Escherichia coli | 16 |

These results suggest that the compound is particularly effective against Gram-positive bacteria like Bacillus subtilis .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies have highlighted its efficacy in inhibiting the growth of breast cancer cells .

Case Studies

- Antiviral Efficacy : A study assessed the antiviral effects of similar aryl sulfonamides against influenza viruses. The compounds were found to significantly reduce viral mRNA levels in primary human bronchial epithelial cells, indicating their potential use as antiviral agents .

- Antimicrobial Testing : Another research effort focused on synthesizing derivatives of sulfonamides for enhanced antibacterial activity. The findings revealed that modifications to the chemical structure could lead to improved potency against resistant bacterial strains .

Research Findings

Recent studies have explored various derivatives of this compound, revealing insights into structure-activity relationships (SAR). These investigations aim to optimize the compound's efficacy while minimizing toxicity:

- Selectivity and Potency : Modifications involving electron-withdrawing groups like fluorine and chlorine have been shown to enhance selectivity towards specific biological targets while maintaining potency .

- Molecular Modeling : Computational studies have provided insights into the binding interactions between the compound and its targets, aiding in the design of more effective derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.